![molecular formula C7H5IN2 B2503334 1-Iodoimidazo[1,5-a]pyridine CAS No. 1422773-18-9](/img/structure/B2503334.png)

1-Iodoimidazo[1,5-a]pyridine

Vue d'ensemble

Description

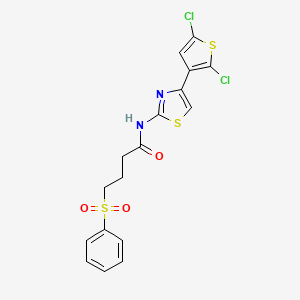

1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

The molecular structure of this compound contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis Techniques

1-Iodoimidazo[1,5-a]pyridine is a compound that has been synthesized through various techniques, demonstrating its versatility in chemical synthesis. Wu et al. (2016) described an iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination process for synthesizing 1-iodoimidazo[1,5-a]pyridines (Wu et al., 2016). Similarly, Shibahara et al. (2009) explored the halogenation of 3-arylimidazo[1,5-a]pyridines to produce halogenated derivatives, including 1-iodo-3-arylimidazo[1,5-a]pyridines, using various halogenating agents (Shibahara et al., 2009).

Fluorescent Properties

The 1,3-diarylated derivatives of imidazo[1,5-a]pyridine, including those synthesized with iodine, have shown promising fluorescent properties. Shibahara et al. (2009) demonstrated that these compounds exhibit a range of fluorescent emissions with improved quantum yields compared to their monoarylated counterparts (Shibahara et al., 2009).

Metal-Free Synthesis

The synthesis of 1-iodoimidazo[1,5-a]pyridines and related compounds has been achieved under metal-free conditions, showcasing an environmentally friendly approach to chemical synthesis. For instance, Ramesha et al. (2016) reported the iodine-mediated synthesis of 3-sulfenylimidazo[1,5-a]pyridines via C–H functionalization under metal-free conditions (Ramesha et al., 2016).

Chemoselective Iodination

The chemoselectivity in the iodination of imidazo[1,5-a]pyridine derivatives has been a subject of research. Zhao et al. (2018) synthesized 3- and 8-iodoimidazo[1,2-a]pyridines, exploring the chemoselectivity of the substitution reaction and characterizing the molecular structures through X-ray diffraction analysis (Zhao et al., 2018).

Catalysis and Green Chemistry

This compound derivatives have been synthesized using catalysts in environmentally sustainable ways. Bhutia et al. (2020) utilized iodine as a catalyst in aqueous media for the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives, highlighting the use of water as a 'green' medium (Bhutia et al., 2020).

Mécanisme D'action

Target of Action

1-Iodoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry Imidazopyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Studies on imidazopyridine derivatives have shown that these compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect the cell cycle, apoptosis, and the pi3k/akt/mtor signaling pathway . These pathways play crucial roles in cell proliferation, survival, and growth, and their disruption can lead to the death of cancer cells .

Result of Action

Imidazopyridine derivatives have been shown to induce cell cycle arrest, activate apoptosis, and inhibit the pi3k/akt/mtor signaling pathway . These effects can lead to the death of cancer cells .

Safety and Hazards

The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

1-iodoimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJSPWQQIHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)